(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is a chiral compound with significant applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is known for its unique structural features, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide typically involves the reaction of appropriate isothiocyanates with amines. This method yields thioureas in near quantitative yields . The process can be optimized for enantioselectivity and yield by adjusting reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of bifunctional chiral thioureas and thiosquaramides as organocatalysts has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Commonly performed using metal-catalyzed hydrogenation or transfer hydrogenation methods.
Substitution: Involves the replacement of functional groups with other substituents, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like ruthenium or iron complexes in the presence of hydrogen donors such as propan-2-ol.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces secondary alcohols .
Scientific Research Applications
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
U-47700: A non-fentanyl synthetic opioid with similar structural features.
U-50488: Another kappa-opioid receptor ligand with a comparable structure.
U-69,593: Shares structural similarities and is used in research for its selective receptor binding properties.
Uniqueness
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide stands out due to its specific chiral configuration, which imparts unique reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)15-10-7-5-6-8-11(10)16(3)4/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10?,11?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBMQESMKHTOFZ-MCIGGMRASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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